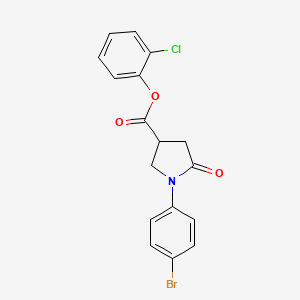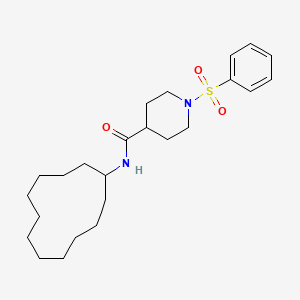![molecular formula C18H27FN2O6 B4145622 1-Ethyl-4-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4145622.png)
1-Ethyl-4-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl group, a fluorophenoxy group, and an ethoxyethyl chain attached to a piperazine ring
Preparation Methods
The synthesis of 1-Ethyl-4-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperazine;oxalic acid involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenol and 2-chloroethanol.
Formation of 4-fluorophenoxyethanol: 4-fluorophenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 4-fluorophenoxyethanol.
Preparation of 1-ethyl-4-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine: The 4-fluorophenoxyethanol is then reacted with 1-ethylpiperazine in the presence of a suitable solvent and a catalyst to form the desired compound.
Formation of Oxalate Salt: Finally, the compound is converted to its oxalate salt by reacting it with oxalic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ethoxyethyl chain can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-Ethyl-4-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties.
Comparison with Similar Compounds
1-Ethyl-4-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate can be compared with other similar compounds, such as:
1-{2-[2-(4-Fluorophenoxy)ethoxy]ethyl}piperazine: This compound lacks the ethyl group, which may result in different chemical and biological properties.
4-{2-[2-(4-Fluorophenoxy)ethoxy]ethyl}piperazine: This compound lacks the ethyl group on the piperazine ring, which may affect its reactivity and interactions.
1-Ethyl-4-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}piperazine oxalate: The presence of a chlorine atom instead of fluorine may lead to different chemical reactivity and biological activity.
The uniqueness of 1-Ethyl-4-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperazine;oxalic acid lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-ethyl-4-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2.C2H2O4/c1-2-18-7-9-19(10-8-18)11-12-20-13-14-21-16-5-3-15(17)4-6-16;3-1(4)2(5)6/h3-6H,2,7-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJMVVDHLUOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOCCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-4-[3-[3-(trifluoromethyl)phenoxy]propyl]piperazine;oxalic acid](/img/structure/B4145564.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B4145569.png)
![1-Ethyl-4-[3-(2-iodo-4-methylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4145580.png)
![2-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-nitrobenzenesulfonamide](/img/structure/B4145588.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4145595.png)
![methyl (3-{[(3-nitrophenyl)sulfonyl]amino}phenoxy)acetate](/img/structure/B4145609.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B4145614.png)
![1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperidine;oxalic acid](/img/structure/B4145621.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methoxyphenyl)-1-methyl-2-oxoethyl]benzamide](/img/structure/B4145633.png)
![3,4-dichloro-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4145640.png)

![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4145667.png)
